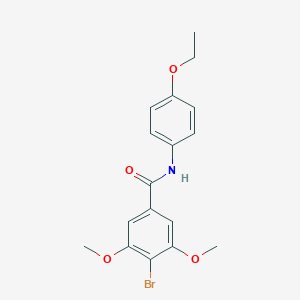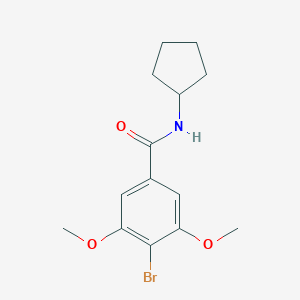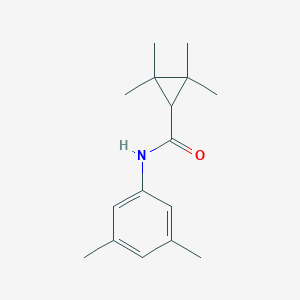![molecular formula C13H17N5S B253280 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both triazole and thiadiazole rings, making it an interesting molecule for further study. In
Wirkmechanismus
The mechanism of action of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine exhibits a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine in lab experiments is its ability to selectively inhibit specific enzymes and receptors. This makes it a valuable tool for studying the physiological and biochemical pathways involved in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine. One area of interest is the development of new therapeutics for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of new synthesis methods that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-adamantylamine with 2-mercapto-1,3,4-thiadiazole-5-carboxylic acid, followed by the reaction with sodium azide and copper(II) sulfate pentahydrate. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine |
|---|---|
Molekularformel |
C13H17N5S |
Molekulargewicht |
275.38 g/mol |
IUPAC-Name |
3-(1-adamantyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
InChI |
InChI=1S/C13H17N5S/c14-11-17-18-10(15-16-12(18)19-11)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H2,14,17) |
InChI-Schlüssel |
TZBIONWLJVVQRW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)





![1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)